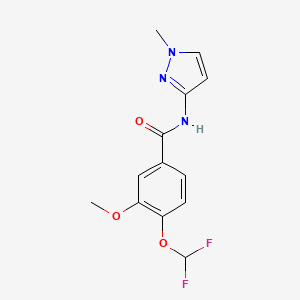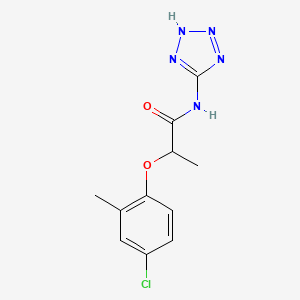
1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group and a nitropyrazolyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine typically involves multi-step reactions. One common method includes the following steps:
Formation of 4-nitro-1H-pyrazole: This can be achieved by nitration of pyrazole using nitric acid and sulfuric acid.
Preparation of 1-(4-methoxyphenyl)piperazine: This involves the reaction of 4-methoxyaniline with piperazine in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling 4-nitro-1H-pyrazole with 1-(4-methoxyphenyl)piperazine under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(4-aminophenyl)-4-(4-amino-1H-pyrazol-5-yl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or acids.
Scientific Research Applications
1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-methoxyphenyl)piperazine: Lacks the nitropyrazolyl group, leading to different chemical and biological properties.
4-(4-nitro-1H-pyrazol-5-yl)piperazine: Lacks the methoxyphenyl group, resulting in distinct reactivity and applications.
Uniqueness: The presence of both methoxyphenyl and nitropyrazolyl groups in this compound imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H17N5O3 |
|---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine |
InChI |
InChI=1S/C14H17N5O3/c1-22-12-4-2-11(3-5-12)17-6-8-18(9-7-17)14-13(19(20)21)10-15-16-14/h2-5,10H,6-9H2,1H3,(H,15,16) |
InChI Key |
JLUCXHFHFGFPKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NN3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10965969.png)
![3-(4-chlorobenzyl)-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10965974.png)

![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10965994.png)
![Methyl 7-(furan-3-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10965997.png)
![4-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B10966002.png)
![2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10966011.png)
![4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10966013.png)
methanone](/img/structure/B10966016.png)

![2-Bromo-6-methoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B10966021.png)
![Methyl 4-({[4-(acetylamino)phenyl]carbamoyl}amino)benzoate](/img/structure/B10966024.png)
![2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B10966027.png)
![(5-Chloro-2-methoxyphenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B10966040.png)
